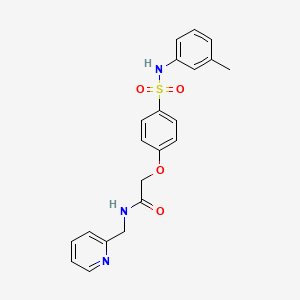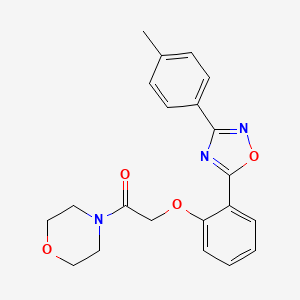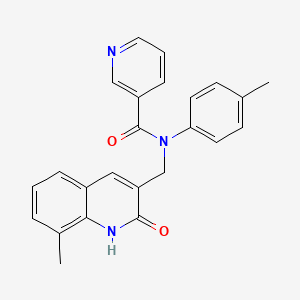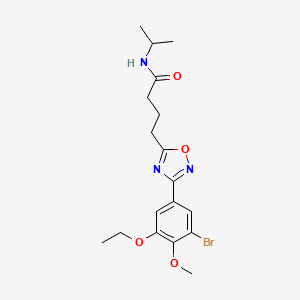
N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide, also known as PTSPA, is a chemical compound that has been extensively studied for its potential use in scientific research. PTSPA is a sulfonamide-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for a wide range of research applications.
Wirkmechanismus
The mechanism of action of N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide is not fully understood, but it is thought to be related to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that are involved in a variety of physiological processes, including the regulation of acid-base balance and the transport of carbon dioxide in the body.
Biochemical and Physiological Effects:
N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrases, which can lead to a decrease in the production of bicarbonate ions and an increase in the acidity of the surrounding environment. N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide has also been shown to have anti-inflammatory and anti-proliferative effects, making it a promising candidate for the treatment of cancer and other inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide in lab experiments is its ability to inhibit the activity of carbonic anhydrases, which can be useful in studying the role of these enzymes in various physiological processes. However, one limitation of using N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide. One area of interest is the development of new N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide derivatives that have improved efficacy and reduced toxicity. Another area of interest is the use of N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide and its potential role in various physiological processes.
Synthesemethoden
N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide can be synthesized through a multistep process that involves the reaction of pyridine-2-carboxaldehyde with 4-chloroaniline to form 2-(pyridin-2-ylmethyl)aniline. This intermediate is then reacted with 4-(methylsulfonyl)phenol and chloroacetyl chloride to form N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for a wide range of research applications. Some of the areas where N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide has been studied include cancer research, neuroscience, and cardiovascular research.
Eigenschaften
IUPAC Name |
2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-16-5-4-7-17(13-16)24-29(26,27)20-10-8-19(9-11-20)28-15-21(25)23-14-18-6-2-3-12-22-18/h2-13,24H,14-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMQDBWRZCPDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}-N-(pyridin-2-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7695023.png)








![(Z)-N'-(4-chlorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7695072.png)

![N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B7695095.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695111.png)
